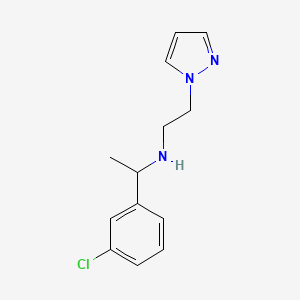
(3,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of fluorine atoms and an iso-propyloxy group enhances its reactivity and selectivity in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of (3,5-difluoro-2-iso-propyloxyphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5-difluoro-2-iso-propyloxyphenyl) bromide+Zn→(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is typically produced in bulk and stored in tetrahydrofuran to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Oxidation: Can be oxidized to form corresponding phenols or other oxygenated derivatives.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Major Products Formed
Aryl-alkyl compounds: Formed through nucleophilic substitution with alkyl halides.
Aryl ketones: Formed through reactions with acyl chlorides.
Aryl alcohols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules
Industry
In the industrial sector, (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is used in the production of specialty chemicals and advanced materials. Its role in cross-coupling reactions is particularly important for the manufacture of polymers and electronic materials.
Mechanism of Action
The mechanism of action of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The presence of fluorine atoms and the iso-propyloxy group influences the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (3,4-difluoro-5-methoxyphenyl)zinc bromide
Uniqueness
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to the specific positioning of the fluorine atoms and the iso-propyloxy group. This configuration enhances its reactivity and selectivity in chemical reactions compared to its analogs. The presence of two fluorine atoms at the 3 and 5 positions provides a distinct electronic environment, making it particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C9H9BrF2OZn |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-propan-2-yloxybenzene-6-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-9-4-3-7(10)5-8(9)11;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GDCYEOCSYIFNSJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)


![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)

![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)







